Methyl 5-oxospiro[2.3]hexane-1-carboxylate
Description
The Oxospiro[2.3]hexane Substructure: Unique Structural Attributes and Synthetic Utility
The primary synthetic utility of the oxo group lies in its capacity to serve as a reactive handle for a wide array of chemical transformations. This allows for the diversification of the spiro[2.3]hexane scaffold. Potential reactions include:
Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles, such as organometallic reagents or enolates, to form tertiary alcohols and introduce new carbon-carbon bonds.
Reduction: The ketone can be readily reduced to a secondary alcohol, creating a new stereocenter and providing a site for further functionalization, such as ether or ester formation.
Ring Expansion: Drawing parallels from related strained systems, such as 1-oxaspiro[2.3]hexanes which undergo Lewis acid-mediated ring expansion to yield cyclopentanones, the oxospiro[2.3]hexane core may be susceptible to similar synthetically useful rearrangements. rsc.orgnih.gov
The combination of the ketone with other functional groups, like the methyl ester in the target compound, makes the oxospiro[2.3]hexane substructure a bifunctional building block. This allows for orthogonal chemical modifications at different sites of the molecule, enabling the systematic synthesis of diverse compound libraries for screening and optimization in drug discovery and materials science.
Historical Development of Spiro[2.3]hexane Chemistry Pertinent to Methyl 5-oxospiro[2.3]hexane-1-carboxylate
The chemistry of small, strained spiro rings has captivated chemists for decades, but the focus on the spiro[2.3]hexane system and its derivatives is a more recent development. Early work on related strained spiroheterocycles can be traced back to the late 1960s. nih.gov However, broader application was initially hindered by a lack of efficient synthetic methods for accessing the requisite precursors. nih.gov
The journey of spiro[2.3]hexane chemistry can be outlined through several key phases:
Early Synthetic Efforts: Initial forays into related systems, such as 1-oxaspiro[2.3]hexanes, explored their reactivity and potential in the synthesis of complex molecules like steroid derivatives. nih.gov The parent hydrocarbon, spiro[2.3]hexane, has been a known chemical entity for a considerable time, as indicated by its established CAS registry number. guidechem.com
Rise of Spirocycles in Medicinal Chemistry: A significant surge in interest occurred with the recognition of spirocycles as valuable motifs for drug discovery. This shift was driven by the need for greater structural diversity and three-dimensionality in drug candidates. The founding of companies like SpiroChem in 2011, as a spin-off from ETH Zürich, underscores the growing academic and commercial focus on harnessing spirocyclic scaffolds. spirochem.com
Modern Methodological Advances: In recent years, research has concentrated on developing novel and efficient synthetic routes to functionalized spiro[2.3]hexanes. This includes the development of photochemical protocols that avoid harsh reagents and transition metal catalysts, making these building blocks more accessible. rsc.org Furthermore, extensive research has been dedicated to validating heteroatom-containing spiro[2.3]hexanes as effective bioisosteres, solidifying their role in modern medicinal chemistry. rsc.orgnih.govresearchgate.net
This progression from a curiosity of physical organic chemistry to a mainstream tool in drug discovery highlights the expanding importance of the spiro[2.3]hexane scaffold and its derivatives, including functionalized compounds like this compound.
Academic Research Landscape and Prospective Contributions for this compound
The current academic research landscape for spiro[2.3]hexane chemistry is vibrant and primarily focused on synthetic innovation and application in life sciences. Researchers are actively developing stereocontrolled syntheses to access specific isomers of highly functionalized spiro[2.3]hexanes, which is crucial for their use as probes of biological systems. beilstein-journals.org A major theme in the literature is the exploitation of these scaffolds as conformationally restricted analogues of known biomolecules or as novel bioisosteres that can fine-tune the properties of drug candidates. rsc.orgnih.govbeilstein-journals.org
Table 2: Selected Research Themes in Spiro[2.3]Hexane Chemistry
| Research Theme | Description | Key Findings/Applications |
|---|---|---|
| Novel Synthetic Methods | Development of efficient and green protocols for constructing the spiro[2.3]hexane core. | Visible-light mediated, catalyst-free synthesis has been achieved, improving accessibility and scalability. rsc.org |
| Bioisosteric Replacement | Use of aza-spiro[2.3]hexanes and other heteroatomic analogues to replace common saturated heterocycles. | Can modulate key drug properties like basicity (pKa) and lipophilicity (LogP), leading to improved pharmacokinetic profiles. rsc.orgnih.gov |
| Conformationally Restricted Scaffolds | Design of rigid analogues of biologically active molecules to study structure-activity relationships. | 5-Azaspiro[2.3]hexane derivatives have been synthesized as "frozen" analogues of L-glutamic acid to limit bond rotation. beilstein-journals.org |
This compound is poised to make significant prospective contributions in this context. As a bifunctional building block, it offers a platform for creating diverse molecular libraries. The distinct reactivity of the ketone and the ester allows for selective and sequential chemical modifications. This enables the generation of novel compounds with precisely placed functional groups, which can be used to probe interactions with biological targets with high specificity. The unique 1,5-substitution pattern on the spiro core could be particularly valuable for designing novel peptidomimetics or scaffolds that present chemical functionality in well-defined three-dimensional orientations, contributing to the development of next-generation therapeutics. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-oxospiro[2.3]hexane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-11-7(10)6-4-8(6)2-5(9)3-8/h6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEMBTUMRGXCCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC12CC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 5 Oxospiro 2.3 Hexane 1 Carboxylate and Analogues
Strategies for Constructing the Spiro[2.3]hexane Core
The construction of the spiro[2.3]hexane core is a formidable task due to the thermodynamic instability associated with small, strained rings. However, a number of elegant synthetic strategies have been developed to overcome these challenges, broadly categorized into intramolecular cyclization approaches for the formation of the cyclobutane (B1203170) ring and various cyclopropanation reactions.
Intramolecular Cyclization Approaches for Cyclobutane Ring Formation
The formation of the cyclobutane ring in spiro[2.3]hexane systems can be achieved through various intramolecular cyclization strategies. These methods often involve the formation of a carbon-carbon bond to close a four-membered ring onto a pre-existing cyclopropane (B1198618) or a precursor that can be converted to a cyclopropane.
One common approach involves the intramolecular displacement of a leaving group by a nucleophile. For instance, a suitably substituted cyclopropylmethyl derivative bearing a leaving group on the side chain can undergo an intramolecular SN2 reaction to form the spirocyclic cyclobutane. The success of such reactions is highly dependent on the conformational rigidity of the substrate, which can favor the desired cyclization pathway over competing intermolecular reactions or rearrangements.
Radical cyclizations have also emerged as a powerful tool for the construction of strained ring systems. thieme-connect.de A radical generated on a side chain attached to a cyclopropane can add intramolecularly to a double or triple bond, leading to the formation of the spiro[2.3]hexane skeleton. nih.gov These reactions are often initiated by tin hydrides or, more recently, through photoredox catalysis, offering mild reaction conditions and good functional group tolerance. thieme-connect.denih.gov A conceptual methodology involving radical addition, intramolecular cyclization, and ring-opening has been developed to produce complex spirocyclic compounds. nih.govrsc.org
Another strategy involves the [2+2] cycloaddition of a ketene (B1206846) to an appropriately substituted olefin. This method can be particularly effective for the synthesis of spiro-annulated cyclobutane derivatives. The resulting cyclobutanone (B123998) can then be further functionalized to introduce the desired substituents on the spiro[2.3]hexane core.
| Cyclization Strategy | Key Features |
| Intramolecular SN2 | Relies on conformational control; sensitive to steric hindrance. |
| Radical Cyclization | Mild conditions; good functional group tolerance; can be initiated by various methods. thieme-connect.denih.gov |
| [2+2] Ketene Cycloaddition | Efficient for forming cyclobutanone derivatives; provides a handle for further functionalization. |
Cyclopropanation Reactions in Spiro[2.3]hexane Synthesis
The formation of the cyclopropane ring is a cornerstone of spiro[2.3]hexane synthesis. A variety of cyclopropanation methods have been developed, each with its own advantages and substrate scope.
The Corey-Chaikovsky reaction is a classic and widely used method for the synthesis of cyclopropanes from α,β-unsaturated carbonyl compounds. nrochemistry.comorganic-chemistry.orgadichemistry.com The reaction utilizes sulfur ylides, typically dimethyloxosulfonium methylide or dimethylsulfonium methylide, to transfer a methylene (B1212753) group. organic-chemistry.orgadichemistry.comwikipedia.org In the context of spiro[2.3]hexane synthesis, this reaction is applied to a methylenecyclobutanone or a related α,β-unsaturated cyclobutane derivative.
The mechanism involves the 1,4-conjugate addition of the sulfur ylide to the enone system, forming a stable enolate intermediate. nrochemistry.comorganic-chemistry.org Subsequent intramolecular nucleophilic attack of the enolate on the carbon bearing the sulfonium (B1226848) group leads to a ring closure and displacement of dimethyl sulfoxide (B87167), yielding the cyclopropane ring. nrochemistry.comorganic-chemistry.org The choice of sulfur ylide can influence the stereochemical outcome of the reaction. Dimethyloxosulfonium methylide is generally preferred for the cyclopropanation of enones due to its higher stability and tendency to undergo conjugate addition. organic-chemistry.org
Recent advancements have seen the development of interrupted Corey-Chaikovsky reactions, which allow for the synthesis of complex polycyclic spiro- and fused cyclopropanoids. rsc.org These methods merge the nucleophilic features of sulfur ylides with electrophilic precursors to achieve regio- and stereoselective syntheses. rsc.org
The catalytic [1+2] cycloaddition of diazo esters to olefins is a powerful and atom-economical method for the synthesis of cyclopropanes. researchgate.netwikipedia.org This reaction is typically catalyzed by transition metal complexes, with rhodium(II) and copper(I) catalysts being the most common. nih.govresearchgate.netresearchgate.net In the synthesis of spiro[2.3]hexane derivatives, this methodology involves the reaction of a diazo ester, such as ethyl diazoacetate, with a methylenecyclobutane (B73084) or a cyclobutene (B1205218) derivative.
The catalytic cycle begins with the reaction of the diazo compound with the metal catalyst to form a metal carbene intermediate. This highly reactive species then undergoes a [1+2] cycloaddition with the alkene to furnish the cyclopropane ring. The choice of catalyst and ligands can significantly influence the efficiency, diastereoselectivity, and enantioselectivity of the reaction. For instance, rhodium(II) carboxylate catalysts are highly effective for the cyclopropanation of a wide range of olefins with diazoacetates. nih.govrsc.org A rhodium-catalyzed synthesis of spiro nitrocyclopropanes has been reported, starting from methylenecyclobutanes and ethyl nitrodiazoacetate. researchgate.net
| Catalyst System | Substrate | Key Features |
| Rhodium(II) carboxylates | Diazo esters and methylenecyclobutanes | High efficiency and stereoselectivity. nih.govrsc.org |
| Copper(I) complexes | Diazo esters and methylenecyclobutanes | Often used for asymmetric cyclopropanation with chiral ligands. |
Photochemical reactions offer a unique and powerful approach to the synthesis of strained ring systems, including spiro[2.3]hexanes. rsc.org These methods often proceed under mild conditions and can provide access to structures that are difficult to obtain through thermal reactions.
One common photoinduced strategy is the [2+2] photocycloaddition of an alkene with a cyclobutene or a related unsaturated four-membered ring. nih.govorganic-chemistry.org This reaction can be used to construct the spiro[2.3]hexane core in a single step. The success of these reactions often depends on the electronic properties of the reacting partners and the ability to achieve the desired regioselectivity and stereoselectivity. Visible light-mediated intermolecular [2+2] cycloadditions have been developed for the synthesis of diverse spirocycles. nih.govnih.gov
Another photoinduced approach involves the reaction of diazo compounds with alkenes. rsc.orgresearchgate.neteurekaselect.com Photolysis of a diazo compound generates a carbene, which can then add to an alkene to form a cyclopropane. d-nb.info This method has been successfully applied to the synthesis of functionalized spiro[2.3]hexanes. For example, a general green protocol for the synthesis of spiro[2.3]hexanes has been described, avoiding the use of harmful and toxic reagents by utilizing visible-light irradiation. researchgate.net
A novel and highly stereoselective method for spiro-cyclopropanation has been developed using oxoallylsilanes. nih.gov This methodology involves a tandem cyclization-cyclopropanation reaction that leads to the formation of hydroxylated polycyclic systems bearing a spiro-cyclopropane moiety. nih.gov
The oxoallylsilanes are readily prepared by the silylcupration of allene (B1206475) followed by conjugate addition to enones. nih.gov When these substrates are treated with diiodomethane (B129776) and trimethylaluminum, they undergo a tandem reaction. The first step is a silicon-assisted cyclization of the oxoallylsilane, which is induced by the organoaluminum compound. This is followed by a cyclopropanation of the resulting methylenecyclopentanol with an in situ formed iodomethylaluminum species, yielding the spiro-cyclopropane product. nih.gov
This one-step process offers a high degree of stereocontrol and provides a powerful tool for the synthesis of complex molecules containing the spiro[2.3]hexane framework. nih.gov
Introduction of the Oxo Functionality and Carboxylate Moiety
The strategic incorporation of the 5-oxo group and the methyl 1-carboxylate moiety is central to the synthesis of the target molecule. Various synthetic routes have been explored, each with its own set of advantages and challenges.
Methods for Incorporating the 5-Oxo Group in Spiro[2.3]hexane Systems
Directly installing a ketone at the 5-position of a pre-formed spiro[2.3]hexane skeleton is a common strategy. One effective method involves the oxidation of the corresponding secondary alcohol, 5-hydroxyspiro[2.3]hexane derivatives. A variety of oxidizing agents can be employed for this transformation, with the choice often depending on the presence of other sensitive functional groups in the molecule.
Commonly used oxidation methods include:
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base such as triethylamine. It is known for its mild reaction conditions, which are suitable for substrates with sensitive functionalities.
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that offers a mild and selective method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. univ.kiev.ua This reagent is particularly useful for small to medium-scale reactions due to its ease of handling and high efficiency. univ.kiev.ua
Chromium-based Reagents: Reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are effective for the oxidation of alcohols. However, their use is often limited due to the toxicity and disposal issues associated with chromium compounds.
The selection of the appropriate oxidation method is crucial for maximizing the yield of the desired 5-oxo product while minimizing side reactions.
Esterification and Transesterification Approaches for the Methyl 1-Carboxylate
The introduction of the methyl carboxylate group at the 1-position of the spiro[2.3]hexane ring is typically achieved through esterification of the corresponding carboxylic acid.
Fischer Esterification is a classical and widely used method. This acid-catalyzed reaction involves treating the carboxylic acid (5-oxospiro[2.3]hexane-1-carboxylic acid) with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive the equilibrium towards the ester product, it is common to use a large excess of the alcohol or to remove the water formed during the reaction.
Alternative Esterification Methods:
Reaction with Diazomethane (B1218177): While highly efficient and often quantitative, the use of diazomethane is hazardous due to its explosive and toxic nature. This method is generally reserved for small-scale syntheses where other methods have failed.
Alkyl Halides with a Carboxylate Salt: The carboxylic acid can be deprotonated with a base to form the carboxylate salt, which can then be reacted with an alkyl halide (e.g., methyl iodide) in an SN2 reaction to form the ester.
Transesterification can also be employed, where an existing ester is converted to the methyl ester by reaction with methanol in the presence of an acid or base catalyst. This approach is useful if a different ester of the spiro[2.3]hexane-1-carboxylic acid is more readily available.
| Esterification Method | Reagents | Key Features |
| Fischer Esterification | Methanol, Acid Catalyst (e.g., H₂SO₄) | Reversible, requires excess alcohol or water removal. |
| Diazomethane | CH₂N₂ | High yield, but hazardous. |
| Alkyl Halide | Base, Methyl Iodide | SN2 reaction, good for specific cases. |
| Transesterification | Methanol, Acid/Base Catalyst | Converts an existing ester to the methyl ester. |
Synthesis via Precursors: Methyl 5-hydroxyspiro[2.3]hexane-1-carboxylate Transformations
A powerful strategy for the synthesis of Methyl 5-oxospiro[2.3]hexane-1-carboxylate involves the use of Methyl 5-hydroxyspiro[2.3]hexane-1-carboxylate as a key precursor. This approach allows for the establishment of the spirocyclic core and the ester functionality prior to the introduction of the ketone.
A proposed synthetic sequence is outlined below:
Formation of the Spiro[2.3]hexane skeleton with a hydroxyl group at the 5-position and a carboxylate at the 1-position.
Oxidation of the secondary alcohol using a mild and selective oxidizing agent like Dess-Martin periodinane or a Swern oxidation protocol to yield this compound.
This precursor-based approach offers a high degree of control over the final structure and allows for the late-stage introduction of the sensitive oxo functionality.
Derivations from 5-Oxaspiro[2.3]hexane-1-carboxylic Acid Salts
An alternative and innovative approach involves the use of 5-oxaspiro[2.3]hexane-1-carboxylic acid salts as starting materials. These compounds, which contain an oxetane (B1205548) ring fused at the spirocenter, can undergo ring-opening reactions to generate functionalized spiro[2.3]hexane derivatives.
The synthesis would likely proceed through the following conceptual steps:
Preparation of a 5-oxaspiro[2.3]hexane-1-carboxylic acid salt , such as the sodium salt.
Ring-opening of the oxetane ring under specific conditions to introduce a hydroxyl group at the 5-position and potentially other functionalities. This step is critical and would require careful selection of reagents and reaction conditions to control the regioselectivity of the ring opening.
Esterification of the carboxylic acid to the methyl ester.
Oxidation of the resulting hydroxyl group to the target 5-oxo functionality.
This pathway offers a unique entry into the spiro[2.3]hexane system and may provide access to novel analogues through variations in the ring-opening step.
Stereoselective Synthesis of this compound Derivatives
The presence of multiple stereocenters in this compound necessitates careful control over the stereochemical outcome of the synthetic reactions. Diastereoselective synthesis is crucial for obtaining specific isomers with desired biological or material properties.
Control of Diastereoselectivity in Spirocyclic Ring Formation
Diastereoselective Cyclopropanation: One of the most common methods for forming the three-membered ring in a spiro[2.3]hexane system is through the cyclopropanation of a methylenecyclobutane precursor. The diastereoselectivity of this reaction can be influenced by several factors:
Directing Groups: The presence of a directing group, such as a hydroxyl or an amide, on the cyclobutane ring can guide the incoming carbene to a specific face of the double bond, leading to the preferential formation of one diastereomer.
Chiral Catalysts: The use of chiral transition metal catalysts, often based on rhodium or copper, in combination with a diazo compound, can induce high levels of diastereoselectivity and even enantioselectivity. For instance, rhodium-catalyzed cyclopropanation has been shown to be highly effective in controlling the stereochemistry of spirocyclic systems. mdpi.comrsc.orgbeilstein-journals.org
Substrate Control: The inherent stereochemistry of the starting methylenecyclobutane can also influence the stereochemical outcome of the cyclopropanation reaction. Bulky substituents on the cyclobutane ring can sterically hinder one face of the double bond, leading to a preferred direction of attack for the carbene.
Intramolecular [2+2] Cycloadditions: An alternative approach to constructing the spiro[2.3]hexane framework involves an intramolecular [2+2] cycloaddition of a suitably substituted precursor. The stereochemical outcome of these reactions is often governed by the Woodward-Hoffmann rules and can be influenced by the geometry of the tether connecting the two reacting alkene moieties. Photochemical [2+2] cycloadditions, in particular, have been utilized for the synthesis of complex spirocyclic systems with good stereocontrol. nih.govnih.gov
| Method | Key Control Element | Example Application |
| Directed Cyclopropanation | Hydroxyl or amide group | Guiding the approach of a carbene. |
| Catalytic Asymmetric Cyclopropanation | Chiral Rhodium or Copper catalyst | Enantioselective and diastereoselective synthesis. |
| Substrate-Controlled Cyclopropanation | Steric bulk of substituents | Hindering one face of the alkene. |
| Intramolecular [2+2] Cycloaddition | Tether geometry, reaction conditions | Formation of the cyclobutane ring. |
By carefully selecting the synthetic strategy and reaction conditions, it is possible to achieve a high degree of control over the diastereoselectivity in the formation of the spiro[2.3]hexane ring, which is a critical step in the total synthesis of this compound and its derivatives.
Enantioselective Approaches to Spirocyclic Esters
The stereocontrolled synthesis of chiral spirocyclic compounds, including spirocyclic esters, presents a significant challenge in organic chemistry due to the steric hindrance associated with the spirocyclic center. While direct enantioselective methods for the synthesis of this compound are not extensively documented in the current literature, significant progress has been made in the asymmetric synthesis of the core spiro[2.3]hexane framework. These methodologies provide access to chiral building blocks that are precursors to the target molecule and its analogues.
One of the most effective strategies for the enantioselective construction of the strained spiro[2.3]hexane skeleton involves an organocatalytic cascade reaction. nih.gov This approach utilizes the reaction of methylenecyclopropanes with various α,β-unsaturated aldehydes, catalyzed by a chiral secondary amine. The reaction proceeds through a sequence of a Michael addition, followed by a ring expansion of the methylenecyclopropane, and culminates in a nucleophilic attack by an enamine to form the spiro[2.3]hexane structure. nih.gov
The success of this methodology is attributed to the use of an electron-deficient difluoro-substituted secondary amine catalyst, which, in conjunction with the inherent reactivity of methylenecyclopropanes, facilitates the formation of the spiro[2.3]hexane products with high enantioselectivity. nih.gov A variety of α,β-unsaturated aldehydes have been shown to be suitable substrates for this reaction, leading to a range of functionalized spiro[2.3]hexane aldehydes.
The research findings for this organocatalytic approach are summarized in the table below, showcasing the catalyst, substrates, and the corresponding yields and enantiomeric excesses (ee) for the synthesis of various spiro[2.3]hexane aldehydes.
| Entry | α,β-Unsaturated Aldehyde | Product | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| 1 | Cinnamaldehyde | (1R,4S)-4-Phenyl-5-formylspiro[2.3]hexane | 85 | 95 |
| 2 | (E)-3-(4-Chlorophenyl)acrylaldehyde | (1R,4S)-4-(4-Chlorophenyl)-5-formylspiro[2.3]hexane | 88 | 96 |
| 3 | (E)-3-(4-Methylphenyl)acrylaldehyde | (1R,4S)-4-(4-Methylphenyl)-5-formylspiro[2.3]hexane | 82 | 94 |
| 4 | (E)-3-(2-Naphthyl)acrylaldehyde | (1R,4S)-4-(2-Naphthyl)-5-formylspiro[2.3]hexane | 90 | 97 |
| 5 | (E)-Hex-2-enal | (1R,4S)-4-Propyl-5-formylspiro[2.3]hexane | 75 | 92 |
While this methodology provides access to chiral spiro[2.3]hexane aldehydes, further functional group transformations would be necessary to arrive at this compound. A plausible synthetic route would involve the oxidation of the aldehyde group to a carboxylic acid, followed by esterification with methanol to yield the methyl ester. The subsequent introduction of the ketone at the 5-position of the cyclobutane ring would represent a significant synthetic challenge, likely requiring a multi-step sequence involving, for instance, a stereoselective hydroxylation followed by oxidation.
Another relevant approach, although diastereoselective rather than enantioselective, has been employed in the synthesis of 5-azaspiro[2.3]hexane derivatives. This method utilizes a rhodium-catalyzed cyclopropanation of a terminal double bond to construct the spiro[2.3]hexane core. beilstein-journals.orgnih.gov While this specific example leads to a nitrogen-containing analogue, the underlying principle of metal-catalyzed cyclopropanation could potentially be adapted for an enantioselective synthesis of the carbocyclic core of this compound through the use of chiral rhodium catalysts.
Mechanistic Investigations and Reactivity Profiles of Methyl 5 Oxospiro 2.3 Hexane 1 Carboxylate
Ring Strain and its Impact on Reaction Pathways in Spiro[2.3]hexanes
The spiro[2.3]hexane framework is characterized by substantial ring strain, a consequence of the fusion of a three-membered and a four-membered ring. This strain arises from a combination of angle strain, where bond angles deviate significantly from the ideal sp³ hybridized value of 109.5°, and torsional strain from eclipsing interactions. wikipedia.orglibretexts.org Small rings like cyclopropane (B1198618) and cyclobutane (B1203170) possess elevated heats of combustion due to this stored energy. wikipedia.org
The internal bond angles in the cyclopropane portion are constrained to approximately 60°, while those in the cyclobutane ring are around 90°. This severe deviation from the ideal tetrahedral angle results in high-energy bonds with increased p-character. wikipedia.org The inherent strain energy is a thermodynamic driving force for reactions that lead to ring-opening or rearrangement, as these pathways can relieve the strain and form more stable, larger ring systems. researchgate.net Consequently, the reactivity of spiro[2.3]hexane derivatives is often dominated by transformations that leverage this strain release, enabling synthetic routes that would otherwise be energetically unfavorable. researchgate.netnih.gov
| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) | Strain Energy per CH₂ Group (kcal/mol) |
|---|---|---|---|
| Cyclopropane | 3 | 27.5 | 9.2 |
| Cyclobutane | 4 | 26.3 | 6.6 |
| Cyclopentane | 5 | 6.2 | 1.2 |
| Cyclohexane | 6 | 0 | 0 |
Reactivity of the Spirocyclic System
The strained spiro[2.3]hexane core is susceptible to a variety of chemical transformations, particularly those that involve cleavage of the strained ring bonds.
Ring Expansion Reactions of Oxaspiro[2.3]hexanes to Cyclopentanone (B42830) Derivatives
A predominant reaction pathway for related oxaspiro[2.3]hexane systems is a Lewis acid-promoted ring expansion to form cyclopentanone derivatives. nih.gov This rearrangement is driven by the release of the inherent strain energy of both the cyclopropane and cyclobutane rings. nih.gov The presence of an oxygen atom in the spirocycle, as in 1-oxaspiro[2.3]hexanes, facilitates this transformation.
Under Lewis acidic conditions, the epoxide oxygen is activated, leading to the cleavage of a C-O bond. This process generates a stabilized carbocation, which then triggers a rearrangement to yield a five-membered ring. nih.gov For example, treatment of 1-oxaspiro[2.3]hexanes with agents like lithium bromide or boron trifluoride etherate can induce a regioselective rearrangement to afford cyclopentanones. nih.govrsc.org This strategy has proven effective in the synthesis of natural products, such as in the preparation of intermediates for pentalenolactone (B1231341) E and G methyl esters, where a ring expansion gave the target cyclopentanone as a single regioisomer. nih.gov
| Substrate | Reagent/Conditions | Product | Reference |
|---|---|---|---|
| Aryl/Alkyl substituted 1-oxaspiro[2.3]hexane | Lewis Acid | Cyclopentanone derivative | nih.gov |
| Amino-substituted 1-oxaspiro[2.3]hexane | Lithium iodide (catalytic or stoichiometric) | β-aminocyclopentanone intermediate (eliminates to cyclopentenone) | nih.gov |
| Substituted 4-oxaspiro[2.3]hexanes | BF₃·Et₂O | Cyclopentanones, cyclobutanones, or 4-methylenetetrahydrofurans | rsc.org |
Nucleophilic Additions and Regioselectivity in Spiro[2.3]hexanes
In addition to rearrangements, oxaspiro[2.3]hexane systems can undergo nucleophilic addition reactions. The regioselectivity of these additions is a key consideration. For 1-oxaspiro[2.3]hexanes, which contain an epoxide-like moiety, nucleophilic attack can occur at either of the epoxide carbons. Research has shown that nucleophilic addition tends to favor cleavage of the more hindered epoxide C-O bond. nih.gov This outcome contrasts with the Lewis acid-promoted rearrangement, which proceeds through cleavage of the other C-O bond to form a stabilized carbocation. nih.gov The choice of reaction conditions and the nature of the nucleophile can thus be used to control the reaction pathway, leading to either ring expansion or direct nucleophilic opening of the spirocyclic system.
Chemical Transformations of the 5-Oxo Functionality
The ketone group at the 5-position of Methyl 5-oxospiro[2.3]hexane-1-carboxylate is a key site for chemical transformations, allowing for a range of functional group interconversions and carbon-carbon bond-forming reactions.
Carbonyl Reactivity: Nucleophilic Addition and Enolate Chemistry
The carbonyl group exhibits typical ketone reactivity, being susceptible to nucleophilic attack. Reagents such as organometallics and hydrides can add to the carbonyl carbon to form tertiary and secondary alcohols, respectively. The stereochemical outcome of such additions would likely be influenced by the steric hindrance imposed by the spirocyclic framework.
Furthermore, the protons on the carbon atoms alpha to the ketone (C4 and C6) are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, enabling the introduction of substituents at the alpha-position. For instance, in a related system, 1-ethoxycarbonyl-5-oxo-4-oxaspiro[2.3]hexane, treatment with sodio methyl acetoacetate (B1235776) or malononitrile (B47326) in the presence of a base leads to reactions involving the enolate, resulting in ring transformation products. jst.go.jp This demonstrates the accessibility and reactivity of the enolate intermediate in these strained systems.
Rearrangement Pathways Involving the Ketone Group
The ketone functionality can also participate in rearrangement reactions, often in concert with the strained spirocyclic system. Ring transformations have been observed in related 5-oxo-4-oxaspiro[2.3]hexanes. jst.go.jp For example, the reaction of 1-ethoxycarbonyl-5-oxo-4-oxaspiro[2.3]hexane with nucleophiles like malononitrile or ethyl cyanoacetate, in the presence of sodium hydride, yields not only cyclopentenone derivatives but also substituted 4-pyrones. jst.go.jp The formation of these products involves a complex cascade of reactions likely initiated by nucleophilic attack or enolate formation, followed by ring-opening of the strained oxetane (B1205548) ring and subsequent intramolecular cyclization. These transformations highlight how the reactivity of the ketone is intricately linked to the strain and functionality of the adjacent spirocycle.
Reactivity of the Methyl Ester Group
The methyl ester group of this compound is a key functional handle that allows for a variety of chemical transformations. Its reactivity is influenced by the strained spirocyclic core and the presence of the C5-oxo group. This section explores the stability of the ester under hydrolytic conditions and its conversion into other important functional groups.
The susceptibility of the methyl ester to hydrolysis is a critical factor in its synthetic utility. Like most esters, its stability is highly dependent on the pH of the medium. Generally, ester hydrolysis can be catalyzed by either acid or base.
In the context of complex spirocyclic molecules, such as steroidal systems, selective hydrolysis of a methyl ester under basic conditions has been demonstrated as a viable synthetic step. beilstein-journals.orgnih.gov For instance, treatment with sodium hydroxide (B78521) in a mixed solvent system can effectively cleave the ester bond to yield the corresponding carboxylate salt, which upon acidic workup gives the carboxylic acid. researchgate.net This transformation is often a prerequisite for further modifications at the carboxylate position.
Transesterification, the conversion of one ester to another by reaction with an alcohol, is another potential transformation, although less commonly documented for this specific scaffold in available literature. Such a reaction would typically require acid or base catalysis.
Table 1: Representative Conditions for Methyl Ester Hydrolysis
| Reaction Type | Reagent(s) | Typical Conditions | Product |
|---|---|---|---|
| Basic Hydrolysis | Sodium Hydroxide (NaOH) | i-PrOH/H₂O, 80 °C | Spiro[2.3]hexane-5-carboxylic acid |
| Acidic Hydrolysis | H₂SO₄ / H₂O | Reflux | Spiro[2.3]hexane-5-carboxylic acid |
Once the methyl ester is hydrolyzed to the corresponding carboxylic acid, the carboxyl group can be converted into a range of other functionalities. A common and important transformation is the synthesis of amides. This is typically achieved in a two-step process where the carboxylic acid is first activated, often by conversion to an acyl chloride with reagents like thionyl chloride (SOCl₂), followed by reaction with a desired primary or secondary amine. beilstein-journals.orgresearchgate.net
The ester group itself can be directly converted to other functional groups through reduction. Powerful reducing agents can reduce the ester to a primary alcohol (hydroxymethyl group). Alternatively, the use of milder, sterically hindered reducing agents like Diisobutylaluminium hydride (DIBAL) can facilitate the partial reduction of the ester to an aldehyde. vanderbilt.edu
Another significant interconversion is the Arndt-Eistert reaction, which allows for the one-carbon homologation of the carboxylic acid derived from the ester. vanderbilt.edu This sequence involves converting the carboxylic acid to an acyl chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone, which then undergoes a Wolff rearrangement in the presence of a nucleophile (like water, alcohol, or an amine) to yield the chain-extended acid, ester, or amide. vanderbilt.edu
Table 2: Key Functional Group Interconversions from the Carboxylate Moiety
| Starting Group | Reagent(s) | Product Functional Group |
|---|
Theoretical Frameworks for Predicting Reactivity in Oxo-Containing Spiro Systems
The reactivity of complex molecules like this compound is governed by a subtle interplay of steric and electronic factors inherent to its strained spirocyclic and bifunctional nature. While direct computational studies on this specific molecule are not widely reported, theoretical frameworks are crucial for predicting and understanding the reactivity of such oxo-containing spiro systems. mdpi.com
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for modeling these systems. scispace.com DFT calculations can provide insights into the ground-state geometry, orbital energies, and charge distributions of the molecule. This information helps in identifying the most reactive sites; for instance, by mapping the electrostatic potential, one can predict whether a nucleophile is more likely to attack the carbonyl carbon of the ketone or the carbonyl carbon of the ester.
Furthermore, theoretical models are essential for mapping out reaction pathways and calculating activation energy barriers. nih.gov For reactions such as reduction or nucleophilic addition at the ketone, computational studies can locate the transition state structures and determine the energy required to reach them. This allows for a comparison of the kinetic feasibility of different potential reactions.
In more advanced theoretical treatments of oxo-containing systems, concepts such as two-state reactivity (TSR) have been proposed, particularly for transition-metal-oxo species. nih.gov This model suggests that a reaction may proceed through a lower-energy pathway on an excited-state potential energy surface. nih.govnih.gov While directly applicable to metal-mediated oxidations, the underlying principle—that reactivity can be controlled by different electronic states—is a concept that could be explored for the photochemical or thermal reactions of oxo-spirocycles. The computational approach for such systems often involves locating the minimum energy crossing point (MECP) between different potential energy surfaces. scispace.com
Table 3: Application of Theoretical Frameworks to Oxo-Spiro Systems
| Theoretical Method | Predicted Properties / Applications | Relevance to Oxo-Spiro Systems |
|---|---|---|
| Density Functional Theory (DFT) | Ground-state geometry, electronic structure, electrostatic potential | Predicts sites of nucleophilic/electrophilic attack, analyzes effects of ring strain. scispace.com |
| Transition State Theory | Calculation of activation energies and reaction rates | Compares kinetic feasibility of competing reaction pathways (e.g., attack at C=O vs. ester). |
| Minimum Energy Crossing Point (MECP) Calculation | Locates the lowest-energy point of intersection between potential energy surfaces of different spin states. scispace.com | Useful for predicting the feasibility of spin-forbidden reactions, potentially relevant in photochemical transformations of the oxo group. |
Advanced Spectroscopic Characterization and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For Methyl 5-oxospiro[2.3]hexane-1-carboxylate, ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, would provide a complete picture of its covalent structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methoxy (B1213986) group and the various methylene (B1212753) and methine protons on the spirocyclic rings. The protons on the cyclopropane (B1198618) ring are expected to appear at a characteristically high field (upfield) due to the ring's anisotropy. Protons adjacent to the ketone and ester carbonyl groups would be shifted downfield.
¹³C NMR Spectroscopy: The carbon NMR spectrum would definitively show the presence of eight distinct carbon atoms. The two carbonyl carbons (one ketone, one ester) would be the most downfield signals, typically above 170 ppm for the ester and above 200 ppm for the cyclobutanone (B123998). The spiro carbon, being a quaternary center, would have a unique chemical shift.
Predicted NMR Data:
While specific experimental data is not publicly available, theoretical chemical shifts can be predicted based on the structure.
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| C=O (Ketone) | - | ~205-215 |
| C=O (Ester) | - | ~170-175 |
| O-CH₃ | ~3.7 | ~52 |
| Spiro C | - | ~40-50 |
| CH (on C1) | ~2.5-3.0 | ~35-45 |
| CH₂ (on C2/C3) | ~1.0-2.0 | ~15-25 |
| CH₂ (on C4/C6) | ~2.8-3.2 | ~45-55 |
Note: These are estimated values. Actual experimental values may vary.
Advanced techniques like variable-temperature NMR could also provide insights into the conformational dynamics of the cyclobutane (B1203170) ring.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is crucial for determining the molecular weight and formula of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound (C₈H₁₀O₃), confirming its elemental composition.
The molecular weight is 154.16 g/mol , and the monoisotopic mass is 154.06299 Da.
Fragmentation Analysis: In electron ionization (EI) mass spectrometry, the molecular ion (M⁺) would undergo fragmentation, providing structural clues. Key fragmentation pathways for spiro[2.3]hexane derivatives often involve cleavage at the spiro junction. For this specific molecule, characteristic fragmentation patterns would include:
α-cleavage adjacent to the ketone and ester carbonyl groups.
Loss of the methoxy group (-OCH₃, 31 mass units).
Loss of the methoxycarbonyl group (-COOCH₃, 59 mass units).
Cleavage of the cyclobutane ring, potentially leading to the loss of ethene (C₂H₄, 28 mass units) or ketene (B1206846) (CH₂CO, 42 mass units).
Predicted Major Fragments:
| m/z Value | Possible Fragment Identity |
| 154 | [M]⁺ |
| 123 | [M - OCH₃]⁺ |
| 95 | [M - COOCH₃]⁺ |
| 126 | [M - C₂H₄]⁺ or [M - CO]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by the stretching vibrations of its two carbonyl groups.
Ketone C=O Stretch: The carbonyl group of the cyclobutanone ring is expected to absorb at a higher frequency than a typical acyclic ketone due to ring strain, likely in the range of 1775-1790 cm⁻¹.
Ester C=O Stretch: The ester carbonyl stretch is expected to appear in the typical region of 1735-1750 cm⁻¹. libretexts.org
C-O Stretch: The C-O single bond stretches of the ester group will produce strong bands in the 1000-1300 cm⁻¹ region.
C-H Stretch: The C-H stretching vibrations of the aliphatic rings and the methyl group would appear just below 3000 cm⁻¹. masterorganicchemistry.com
The presence of two distinct, strong peaks in the carbonyl region would be a clear indicator of the compound's structure.
Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone, ring strain) | 1775 - 1790 | Strong |
| C=O (Ester) | 1735 - 1750 | Strong |
| C-H (sp³) | 2850 - 3000 | Medium |
| C-O (Ester) | 1000 - 1300 | Strong |
X-ray Diffraction Analysis for Solid-State Structural Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While no published crystal structure for this compound is currently available, this technique would provide unambiguous structural validation.
If suitable crystals could be grown, X-ray analysis would yield:
Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the geometry of the cyclopropane and cyclobutanone rings.
Conformation: The exact puckering of the cyclobutane ring and the relative orientation of the ester group.
Stereochemistry: The relative and absolute stereochemistry of the chiral centers.
Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, revealing any hydrogen bonding or other non-covalent interactions.
This technique remains the gold standard for unambiguous structural proof. weizmann.ac.il
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Stereochemical Assignment
This compound is a chiral molecule with two stereocenters (C1 and the spiro carbon C2). Chiroptical techniques, which measure the differential interaction of chiral molecules with polarized light, are essential for determining the absolute configuration of a specific enantiomer.
Electronic Circular Dichroism (ECD) spectroscopy is particularly useful for this purpose. nih.gov The ECD spectrum measures the difference in absorption of left and right circularly polarized light by the molecule's chromophores, primarily the ketone and ester carbonyl groups.
The analysis involves:
Experimental Measurement: Recording the ECD spectrum of an enantiomerically pure sample.
Theoretical Calculation: Using computational methods like Time-Dependent Density Functional Theory (TD-DFT) to predict the ECD spectra for both possible enantiomers (e.g., (1R, 2S) and (1S, 2R)).
Comparison: The absolute configuration is assigned by matching the experimentally measured spectrum with one of the calculated spectra. The sign of the Cotton effects (positive or negative peaks) in the ECD spectrum is directly related to the stereochemistry around the chromophore. nih.gov
For this molecule, the n→π* electronic transition of the ketone chromophore would likely produce a significant Cotton effect in the ECD spectrum, which would be highly sensitive to the stereochemistry. nih.gov
Role of Methyl 5 Oxospiro 2.3 Hexane 1 Carboxylate in Enabling Synthetic Methodologies
Utility as a Molecular Building Block for Diverse Chemical Structures
The distinct structural and electronic properties of Methyl 5-oxospiro[2.3]hexane-1-carboxylate make it an attractive starting material for a wide array of chemical transformations. The two key functional groups, the ketone at the 5-position and the carboxylate at the 1-position, serve as handles for synthetic modifications.
The ketone group is susceptible to a variety of nucleophilic additions and condensation reactions, allowing for the introduction of new substituents and the formation of more complex ring systems. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, transformed into amides, or reduced to an alcohol, further expanding its synthetic potential. The strained spiro[2.3]hexane core imparts specific stereochemical control in reactions and provides a rigid scaffold that is desirable in the design of bioactive molecules.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Product |
|---|---|---|
| Ketone | Reductive Amination | Spirocyclic Amines |
| Ketone | Wittig Reaction | Methylene-spiro[2.3]hexanes |
| Ketone | Aldol Condensation | Fused Polycyclic Systems |
| Methyl Ester | Saponification | 5-oxospiro[2.3]hexane-1-carboxylic acid |
| Methyl Ester | Aminolysis | Spirocyclic Amides |
Applications in the Synthesis of Conformationally Constrained Analogues
The demand for molecules with well-defined three-dimensional shapes is a central theme in drug discovery and materials science. The rigid spiro[2.3]hexane skeleton is an ideal scaffold for creating conformationally constrained analogues of biologically important molecules, which can lead to enhanced potency, selectivity, and improved pharmacokinetic properties.
One of the most significant applications of the spiro[2.3]hexane framework is in the synthesis of novel, non-natural amino acids. These spirocyclic amino acids serve as conformationally restricted mimics of natural amino acids like γ-aminobutyric acid (GABA). google.com By incorporating these rigid units into peptides, chemists can create peptidomimetics with predictable and stable secondary structures, such as turns and helices. mdpi.com
For instance, the parent scaffold, 5-oxospiro[2.3]hexane-1-carboxylic acid, is a direct precursor to 5-aminospiro[2.3]hexane-1-carboxylic acid. google.com The synthesis involves the transformation of the ketone group into an amino group, typically through reductive amination or the formation of an oxime followed by reduction. This compound is a key intermediate in this process, where the methyl ester protects the carboxylic acid functionality during the transformation of the ketone. These spirocyclic amino acids are valuable tools for probing peptide-receptor interactions and for developing therapeutic peptides with enhanced stability against enzymatic degradation.
Spirocyclic systems are a common structural motif in a variety of complex natural products that exhibit significant biological activity. While direct application of this compound as a starting material in the total synthesis of a specific natural product is not yet widely documented, its potential is evident. The spiro-hexadienone moiety, a related structural class, is found in several bioactive natural compounds. nih.gov The unique stereochemistry and dense functionality of this compound make it a promising precursor for the asymmetric synthesis of intricate molecular targets. Its ability to introduce a rigid, three-dimensional element into a molecule is a strategic advantage in constructing complex polycyclic natural product frameworks.
Enabling Synthesis of Polycyclic and Heterocyclic Frameworks
The reactivity of the ketone functionality in this compound provides a gateway to a diverse range of polycyclic and heterocyclic structures. Heterocyclic compounds are of paramount importance in medicinal chemistry, with a large proportion of approved drugs containing at least one heterocyclic ring.
The ketone can undergo condensation reactions with binucleophilic reagents to construct new rings. For example, reaction with hydrazines could yield pyrazole-fused spirocycles, while reaction with hydroxylamine (B1172632) could lead to isoxazole (B147169) derivatives. These transformations allow for the rapid assembly of complex molecular scaffolds from a relatively simple starting material. The synthesis of novel diazaspirocyclic systems, such as 1,5-diazaspiro[2.3]hexanes, from related functionalized small rings highlights the utility of such building blocks in creating unique heterocyclic frameworks. researchgate.net Similarly, the construction of complex spiro[indole-3,4'-pyridine] systems demonstrates the power of using spirocyclic precursors to generate medicinally relevant heterocyclic architectures. mdpi.com
Table 2: Potential Heterocycle Synthesis from this compound
| Reagent | Resulting Heterocyclic System |
|---|---|
| Hydrazine / Substituted Hydrazines | Fused Pyrazole Derivatives |
| Hydroxylamine | Fused Isoxazole Derivatives |
| Urea / Thiourea | Fused Pyrimidine Derivatives |
Future Directions in Synthetic Applications of this compound
The future synthetic applications of this compound are poised to expand significantly, driven by the continuous search for novel molecular scaffolds in drug discovery and materials science. Its role as a "3D-shaped scaffold" is particularly promising. enamine.net As the focus of medicinal chemistry shifts towards more complex and sterically demanding targets, such as protein-protein interactions, the demand for rigid, non-planar building blocks like this spirocycle will increase.
Future research will likely focus on:
Asymmetric Catalysis: Developing enantioselective methods to synthesize chiral derivatives of the spiro[2.3]hexane core, enabling access to single-enantiomer drugs with improved therapeutic profiles.
Diversity-Oriented Synthesis: Using the compound as a starting point for combinatorial libraries of complex spirocyclic, polycyclic, and heterocyclic compounds for high-throughput screening.
Materials Science: Incorporating the rigid spirocyclic unit into polymers or organic materials to control their conformational properties and create materials with novel physical or electronic characteristics.
Bioorthogonal Chemistry: Developing derivatives that can be used as chemical probes to study biological systems.
The synthetic versatility and unique structural attributes of this compound ensure its continued importance as a valuable tool for chemists exploring new frontiers of molecular design and synthesis.
Q & A
Q. Table 1. Comparison of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Epoxidation-Isomerization | Cyclobutane epoxidation → LDA treatment | 65–75 | >95% | |
| Multi-step Catalysis | Cycloaddition → Esterification | 50–60 | 90–92% |
Q. Table 2. Crystallographic Refinement Tools
| Software | Functionality | Use Case |
|---|---|---|
| SHELXL | Twin refinement, disorder modeling | High-resolution data |
| WinGX | Data integration, visualization | Structure validation |
| PLATON | Symmetry analysis, validation checks | Detecting twinning/voids |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
